molecular formula C5H5N3O2 B1362073 5-Nitropyridin-3-amine CAS No. 934-59-8

5-Nitropyridin-3-amine

Cat. No.: B1362073
CAS No.: 934-59-8
M. Wt: 139.11 g/mol
InChI Key: YRWMMPVSSQFMRQ-UHFFFAOYSA-N
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Description

5-Nitropyridin-3-amine: is an organic compound with the molecular formula C₅H₅N₃O₂ It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5-Nitropyridin-3-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the nitration of 3-aminopyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Hydrazine hydrate, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Ammonia, amines, halogens.

Major Products:

Scientific Research Applications

Chemistry:

5-Nitropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds and pharmaceuticals .

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry:

The compound is used in the production of dyes, pigments, and other materials. Its reactivity allows for the creation of specialized materials with desired properties .

Mechanism of Action

The mechanism of action of 5-Nitropyridin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic attacks. These interactions enable the compound to modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

    3-Nitropyridine: Similar structure but lacks the amino group at the 3-position.

    5-Aminopyridine: Similar structure but lacks the nitro group at the 5-position.

    3,5-Dinitropyridine: Contains two nitro groups at the 3 and 5 positions.

Uniqueness:

5-Nitropyridin-3-amine is unique due to the presence of both nitro and amino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMMPVSSQFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376548
Record name 5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-59-8
Record name 5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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